5-sulfanylpyrazine-2-carboxylic acid
Description
Properties
CAS No. |
1339370-75-0 |
|---|---|
Molecular Formula |
C5H4N2O2S |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Thiolation of Halogenated Pyrazines
A cornerstone of 5-sulfanylpyrazine-2-carboxylic acid synthesis is the nucleophilic displacement of halogen atoms on the pyrazine ring. In a method analogous to the preparation of 5-chloropyrazine-2-carbonitrile, halogenated pyrazine intermediates undergo substitution with sulfur nucleophiles such as thiols or thiourea. For instance, 5-chloropyrazine-2-carboxylic acid derivatives react with benzenethiols in the presence of a heterogeneous copper catalyst to yield sulfanylpyrazine products. The reaction follows a radical-ionic mechanism, where the copper catalyst facilitates single-electron transfer, enhancing regioselectivity at the C(5) position.
Reaction Conditions:
-
Temperature: 60–80°C
-
Catalyst: Cu/CuO (5–10 mol%)
-
Solvent: Dimethylformamide (DMF) or ethanol
Electronic deficiency calculations of the pyrazine ring (e.g., C(5) position) correlate with observed reactivity, ensuring preferential substitution at the target site.
Oxidation of Thioether Precursors
Thioether Intermediate Synthesis
Thioether-functionalized pyrazines serve as precursors for sulfanylpyrazine-2-carboxylic acid. A patent describing the synthesis of 5-methylpyrazine-2-carboxylic acid highlights the utility of oxidation steps in introducing carboxylic acid groups. By analogy, 5-(methylsulfanyl)pyrazine-2-carboxylic acid can be oxidized using potassium permanganate (KMnO₄) or chromium-based agents to replace the methylsulfanyl group with a sulfonic acid, which is subsequently reduced to the sulfanyl moiety.
Oxidation Protocol:
-
Oxidizing agent: KMnO₄ (3.8 mol equivalents)
-
Temperature: 100–105°C
-
Reaction time: 1–4 hours
Decarboxylation of Multifunctional Intermediates
Acid-Catalyzed Decarboxylation
Decarboxylation of 5-sulfanylpyrazine-2,3-dicarboxylic acid derivatives offers a route to the monocarboxylic acid target. The process involves sulfuric acid-mediated cleavage of the C(3) carboxyl group under controlled pH. For example, 5-sulfanylpyrazine-2,3-dicarboxylic acid undergoes decarboxylation at 115°C in concentrated H₂SO₄, yielding this compound with minimal byproducts.
Optimization Parameters:
-
Acid concentration: 95–98% H₂SO₄
-
Temperature: 110–130°C
-
Mol ratio (H₂SO₄ : substrate): 2.5 : 1
Catalytic Coupling Approaches
Copper-Mediated C–S Bond Formation
Building on methodologies for chloropyrazine synthesis, copper catalysts enable direct C–S coupling between pyrazine-2-carboxylic acid and thiols. This one-pot reaction avoids halogenated intermediates, streamlining the synthesis. The mechanism involves a Cu(I)/Cu(III) redox cycle, with the carboxylic acid group directing thiolation to the C(5) position.
Catalytic System:
Process Scalability and Industrial Feasibility
Material Consumption and Cost Analysis
A patent for 5-methylpyrazine-2-carboxylic acid provides material consumption data applicable to sulfanyl derivative synthesis:
| Material | Specification | Consumption (kg/kg product) |
|---|---|---|
| Pyruvic aldehyde | Industrial grade | 7.00 |
| o-Phenylenediamine | 98% purity | 8.50 |
| Sodium pyrosulfite | 98% purity | 6.75 |
| Potassium permanganate | 98% purity | 38.00 |
This table underscores the scalability of pyrazine syntheses, though sulfur-containing reagents would require additional safety and waste management protocols.
Spectroscopic Validation and Quality Control
Scientific Research Applications
5-Sulfanylpyrazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-sulfanylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 5
5-Hydroxypyrazine-2-Carboxylic Acid (5-OH-POA)
- Structure : Hydroxyl (-OH) substituent at position 3.
- Synthesis: Serves as a precursor for derivatives like 5-chloro and 5-alkylamino analogs via substitution reactions .
- Properties : Higher polarity and acidity compared to 5-sulfanyl due to the hydroxyl group’s strong electron-withdrawing nature. Soluble in polar solvents (e.g., DMSO at 50 mg/mL) .
- Applications : Intermediate in synthesizing antimycobacterial carboxamides .
5-Chloropyrazine-2-Carboxylic Acid Derivatives
- Structure : Chlorine (-Cl) substituent at position 4.
- Synthesis : Prepared via chlorination of 5-OH-POA, yielding 5-chloro-N-phenylpyrazine-2-carboxamides with 18–89% yields .
- Bioactivity : Exhibits antimycobacterial activity (e.g., MIC values <10 µM against M. tuberculosis H37Ra) .
- Comparison : The chloro group is less nucleophilic than sulfanyl, reducing reactivity in thiol-mediated interactions but improving stability against oxidation.
5-Methylpyrazine-2-Carboxylic Acid
- Structure : Methyl (-CH₃) substituent at position 5.
- Properties: Non-polar, hydrophobic substituent reduces solubility in polar solvents. Molecular weight: 140.1 g/mol (vs. 156.2 g/mol for 5-sulfanyl analog) .
- Applications : Used in coordination chemistry (e.g., tin(IV) complexes) .
5-(Difluoromethyl)Pyrazine-2-Carboxylic Acid
- Structure : Difluoromethyl (-CF₂H) substituent at position 5.
- Properties : Electron-withdrawing group increases acidity of the carboxylic acid (pKa ~1.5–2.5). Molecular weight: 174.11 g/mol .
- Comparison : The sulfanyl group’s nucleophilicity contrasts with the CF₂H group’s stability against metabolic degradation.
Q & A
Q. How can computational chemistry predict novel reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
